2,3-Butanediol

Vue d'ensemble

Description

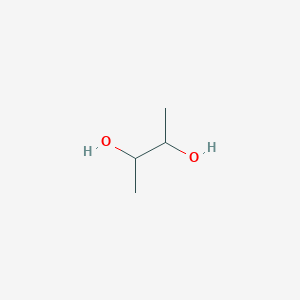

Le Butan-2,3-diol, également connu sous le nom de 2,3-butanediol, est un composé organique de formule moléculaire C₄H₁₀O₂. Il est classé comme un diol vicinal, ce qui signifie qu'il possède deux groupes hydroxyle sur des atomes de carbone adjacents. Ce composé existe sous trois formes stéréoisomères : deux énantiomères (R,R et S,S) et une forme méso (R,S). Le Butan-2,3-diol est un liquide incolore et inodore, miscible à l'eau et à de nombreux solvants organiques .

Applications De Recherche Scientifique

Le Butan-2,3-diol a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme solvant et réactif dans diverses réactions chimiques.

Biologie : Il sert de cryoprotecteur dans les études biologiques, aidant à préserver les cellules et les tissus à basses températures.

Médecine : Le Butan-2,3-diol est étudié pour son utilisation potentielle dans les formulations et les systèmes de délivrance de médicaments.

Industrie : Il est utilisé dans la production de plastiques, de résines et comme précurseur de divers composés chimiques.

Mécanisme d'action

Le mécanisme par lequel le Butan-2,3-diol exerce ses effets dépend de son application :

Cryoprotecteur : Il stabilise les membranes cellulaires et les protéines pendant les processus de congélation et de décongélation.

Solvant : Il dissout diverses substances, facilitant les réactions et les processus chimiques.

Précurseur : Il subit des transformations chimiques pour former d'autres composés utiles.

Mécanisme D'action

Target of Action

2,3-Butanediol (2,3-BD) is a four-carbon platform compound with numerous applications in pharmaceutical and chemical synthesis . It is produced by a variety of microorganisms as a glucose overflow metabolite . The primary targets of 2,3-BD are the enzymes involved in its synthesis and metabolism, including butanediol dehydrogenase (BDH), which catalyzes the interconversion of 2,3-BD and its precursor, acetoin .

Mode of Action

2,3-BD interacts with its target enzymes to undergo various transformations. For instance, under the catalysis of BDH, 2,3-BD and acetoin can be interconverted . The production of 2,3-BD is typically a mixture of various stereoisomers due to the simultaneous presence of multiple BDHs in microorganisms .

Biochemical Pathways

2,3-BD is produced from glucose via several intermediates including α-acetolactate and acetoin . The synthesis of 2,3-BD involves the conversion of pyruvate into acetoin, which is then reduced to 2,3-BD . This process is part of the overflow metabolism in microorganisms, where excess glucose is converted into overflow metabolites like 2,3-BD .

Result of Action

The production of 2,3-BD has several cellular effects. It serves as a means for microorganisms to store carbon and energy . In human cells, 2,3-BD has been shown to enhance the cytotoxic activity of natural killer (NK) cells, increasing the expression of perforin, a protein involved in cell-mediated immunity .

Action Environment

The production of 2,3-BD is influenced by environmental factors such as the availability of glucose and oxygen. 2,3-BD is produced at varying levels in aerated fermentations as long as the dissolved oxygen level is limiting . The degree of oxygen limitation dictates the ratios of 2,3-BD to by-products produced . Furthermore, the production of 2,3-BD can be enhanced by optimizing the operating parameters in fed-batch operations .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Butan-2,3-diol peut être synthétisé par plusieurs méthodes :

Hydrolyse du 2,3-époxybutane : Cette méthode implique la réaction du 2,3-époxybutane avec de l'eau en milieu acide ou basique pour obtenir du Butan-2,3-diol.

Fermentation : Certains micro-organismes peuvent produire du Butan-2,3-diol par fermentation des sucres.

Méthodes de production industrielle

La production industrielle du Butan-2,3-diol implique généralement l'hydrogénation catalytique du diacétyle ou de l'acétoïne. Ce procédé est efficace et peut être mis à l'échelle pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

Le Butan-2,3-diol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé en diacétyle ou en acétoïne à l'aide d'agents oxydants doux.

Réduction : La réduction du Butan-2,3-diol peut produire du butane.

Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactifs appropriés.

Réactifs et conditions usuelles

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Hydrogénation catalytique à l'aide de catalyseurs au palladium ou au platine.

Principaux produits formés

Oxydation : Diacétyle, acétoïne.

Réduction : Butane.

Substitution : Butanes halogénés.

Comparaison Avec Des Composés Similaires

Le Butan-2,3-diol peut être comparé à d'autres composés similaires tels que :

1,4-Butanediol : Utilisé principalement dans la production de plastiques et comme solvant industriel.

1,3-Butanediol : Utilisé dans la fabrication du polyuréthane et comme solvant.

Éthylène glycol : Largement utilisé comme antigel et dans la production de fibres de polyester.

Le Butan-2,3-diol est unique en raison de son stéréoisomérie et de sa capacité à être produit à la fois chimiquement et biologiquement, ce qui le rend polyvalent pour diverses applications .

Activité Biologique

2,3-Butanediol (2,3-BD) is a colorless, viscous liquid that is gaining attention for its diverse biological activities and applications in various fields, including biotechnology and agriculture. Produced primarily through microbial fermentation, 2,3-BD serves as a platform chemical with potential uses in biofuels, pharmaceuticals, and food industries. This article delves into the biological activity of 2,3-BD, highlighting its metabolic pathways, effects on plant resistance, and implications for industrial applications.

Microbial Production

2,3-BD is synthesized by various microorganisms, particularly through the fermentation of sugars. The metabolic pathway involves the conversion of glucose to pyruvate via glycolysis, followed by the reduction of pyruvate to 2,3-BD. Key enzymes involved in this process include acetoin reductase (ACR) and butanediol dehydrogenase (BDH), which play crucial roles in regulating the NAD+/NADH ratio within cells. This balance is essential for maintaining cellular metabolism and preventing excessive acid accumulation during fermentation processes .

Table 1: Enzymatic Pathways for this compound Production

| Enzyme | Function | Substrate |

|---|---|---|

| Acetoin Reductase | Converts acetoin to 2,3-BD | Acetoin |

| Butanediol Dehydrogenase | Converts 2,3-BD back to acetoin | This compound |

Impact on Microbial Metabolism

The production of 2,3-BD is often accompanied by the formation of organic acids as by-products. The synthesis of 2,3-BD acts as a metabolic buffer to counteract acidification within microbial cultures. Studies have shown that increasing concentrations of certain acids can enhance the biosynthesis of 2,3-BD by stimulating the relevant metabolic pathways .

Biological Activity in Plants

Recent research has highlighted the role of 2,3-BD in enhancing plant resistance against diseases. A study demonstrated that applying 2,3-BD from pine needle leachates induced systemic acquired resistance (SAR) in Panax notoginseng, activating various defense-related genes involved in jasmonic acid signaling pathways. This suggests that 2,3-BD can function as a chemical inducer to bolster plant immunity against pathogens .

Table 2: Effects of this compound on Plant Resistance

| Plant Species | Mechanism of Action | Result |

|---|---|---|

| Panax notoginseng | Induces systemic acquired resistance (SAR) | Enhanced disease resistance |

| General Plant Response | Activation of defense-related genes | Increased pathogen resistance |

Biofuels and Bioplastics

The potential for using 2,3-BD as a biofuel precursor is significant due to its favorable properties as an energy-dense compound. Recent advancements in metabolic engineering have enabled strains such as Parageobacillus thermoglucosidasius to produce high yields of 2,3-BD under optimized fermentation conditions. For instance, researchers achieved production levels exceeding 15 g/L when glucose concentrations were adequately managed .

Food Industry

In the food industry, 2,3-BD contributes to flavor profiles and mouthfeel in various products. Its slightly sweet and viscous nature enhances the sensory attributes of beverages like Baijiu (a traditional Chinese liquor), where it imparts a mellow taste .

Case Studies

- Enhanced Production via Metabolic Engineering : A study engineered Bacillus licheniformis to optimize the production pathway for 2,3-BD by deleting competing pathways and overexpressing key enzymes. This resulted in a notable increase in yield and efficiency during fermentation processes .

- Agricultural Inducer : Research on Panax notoginseng showed that foliar application of 2,3-BD significantly improved plant health and resistance against leaf diseases through enhanced gene expression related to stress responses .

Propriétés

IUPAC Name |

butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Record name | 2,3-Butanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,3-Butanediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34439-75-3 | |

| Record name | Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34439-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8041321 | |

| Record name | 2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid | |

| Record name | 2,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.045 at 20 °C/20 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.1 (Air = 1) | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg], 0.243 mm Hg at 25 °C | |

| Record name | 2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Nearly colorless, crystalline solid or liquid | |

CAS No. |

513-85-9, 35007-63-7 | |

| Record name | 2,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC249246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C, 25 °C | |

| Record name | 2,3-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.